ETHYL 4-(2-BUTOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE
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Overview
Description
ETHYL 4-(2-BUTOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is a complex organic compound with a molecular formula of C23H29NO4. This compound is known for its unique structure, which includes a quinoline core, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(2-BUTOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of 2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate with 2-(butyloxy)phenyl ethyl ester under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(2-BUTOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, alcohols, and other functionalized compounds .
Scientific Research Applications
ETHYL 4-(2-BUTOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 4-(2-BUTOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets. The quinoline core can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(2-aryloxyhexyloxy)benzoates: These compounds have similar structural features and are studied for their biological activities.
2-(ethyloxy)ethyl 4-[2-(butyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Another compound with a similar quinoline core.
Uniqueness
ETHYL 4-(2-BUTOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H29NO4 |
---|---|
Molecular Weight |
383.5g/mol |
IUPAC Name |
ethyl 4-(2-butoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C23H29NO4/c1-4-6-14-28-19-13-8-7-10-16(19)21-20(23(26)27-5-2)15(3)24-17-11-9-12-18(25)22(17)21/h7-8,10,13,21,24H,4-6,9,11-12,14H2,1-3H3 |
InChI Key |
LEHYKELVFKDTGU-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1C2C3=C(CCCC3=O)NC(=C2C(=O)OCC)C |
Canonical SMILES |
CCCCOC1=CC=CC=C1C2C3=C(CCCC3=O)NC(=C2C(=O)OCC)C |
Origin of Product |
United States |
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